molecular formula C15H19N3O4S B5081125 N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide

N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide

Katalognummer: B5081125
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: KQIDYQRJKXKNFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as Compound A, is a potent and selective antagonist of the TLR4 signaling pathway. TLR4 is a receptor that plays a crucial role in the innate immune response, and its activation has been linked to a variety of diseases, including sepsis, atherosclerosis, and cancer. Compound A has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide A acts as a selective antagonist of the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and inhibiting downstream signaling. This results in reduced inflammation and improved immune response in preclinical models of sepsis, atherosclerosis, and cancer.
Biochemical and Physiological Effects:
This compound A has been shown to reduce inflammation and improve immune response in preclinical models of sepsis, atherosclerosis, and cancer. It has also been shown to reduce plaque formation and improve lipid profiles in a mouse model of atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide A in lab experiments is its selectivity for the TLR4 signaling pathway, which allows for more targeted studies of this pathway. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

For research on N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide A include further preclinical studies to investigate its potential as a therapeutic agent for sepsis, atherosclerosis, and cancer. Additionally, clinical trials will be needed to determine its safety and efficacy in humans. Other potential future directions include investigating its effects on other diseases and exploring its mechanism of action in more detail.

Synthesemethoden

The synthesis of N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide A involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-amino-5-methylisoxazole to form the isoxazole amide intermediate. The intermediate is then reacted with N-methyl-N-propylsulfamide and triethylamine to form this compound A.

Wissenschaftliche Forschungsanwendungen

N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide A has been extensively studied in preclinical models of sepsis, atherosclerosis, and cancer. In a mouse model of sepsis, this compound A was shown to significantly improve survival and reduce inflammation compared to control animals. In a mouse model of atherosclerosis, this compound A was shown to reduce plaque formation and improve lipid profiles. In preclinical models of cancer, this compound A has shown promising results as a potential adjuvant therapy to enhance the efficacy of chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

4-methyl-3-[methyl(propyl)sulfamoyl]-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-8-18(3)23(20,21)13-10-12(6-5-11(13)2)15(19)16-14-7-9-22-17-14/h5-7,9-10H,4,8H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIDYQRJKXKNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.